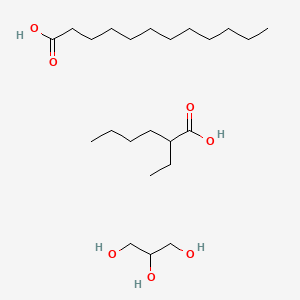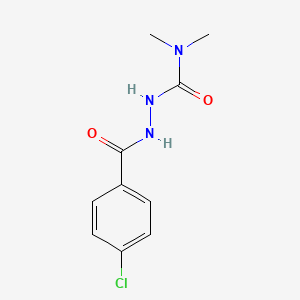
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is a chemical compound that belongs to the class of semicarbazides It is characterized by the presence of a p-chlorobenzoyl group attached to a semicarbazide moiety, with two methyl groups at the 4,4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- typically involves the reaction of p-chlorobenzoyl chloride with semicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The p-chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the p-chlorobenzoyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the p-chlorobenzoyl group with the nucleophile.
Aplicaciones Científicas De Investigación
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Semicarbazide: A related compound with similar chemical properties but lacking the p-chlorobenzoyl group.
p-Chlorobenzoyl Chloride: A precursor used in the synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-.
Dimethyl Semicarbazide: Another related compound with two methyl groups but different substituents.
Uniqueness
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is unique due to the presence of both the p-chlorobenzoyl group and the dimethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
74037-21-1 |
|---|---|
Fórmula molecular |
C10H12ClN3O2 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
3-[(4-chlorobenzoyl)amino]-1,1-dimethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-14(2)10(16)13-12-9(15)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,15)(H,13,16) |
Clave InChI |
MONKNOAQWHHQSG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



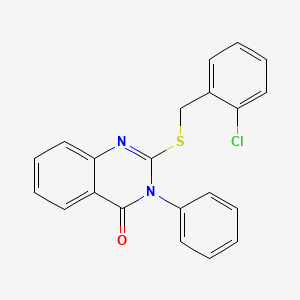
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)



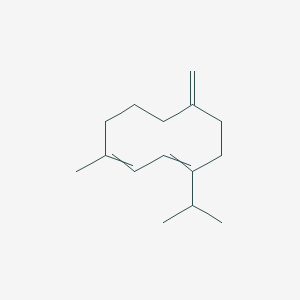

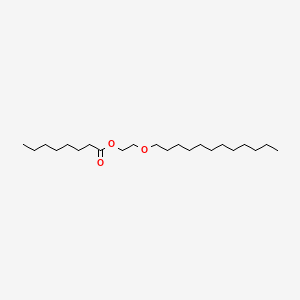

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
